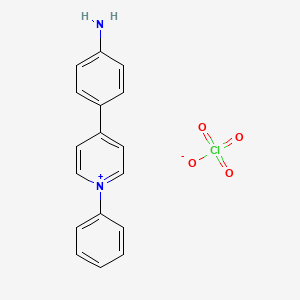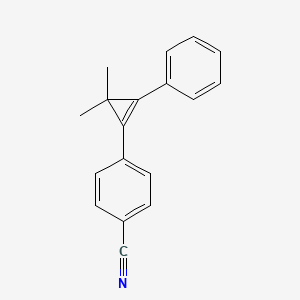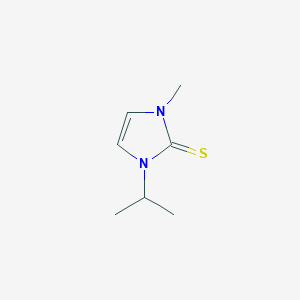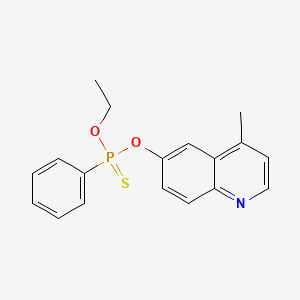
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene is a complex organic compound with the molecular formula C12H18 It is a derivative of biphenylene, characterized by the addition of hydrogen atoms, making it a decahydro derivative
Méthodes De Préparation
The synthesis of 1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene typically involves hydrogenation of biphenylene under specific conditions. The process can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial production methods may involve continuous flow reactors where biphenylene is subjected to hydrogenation in the presence of a catalyst. This method allows for efficient large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Further reduction of the compound can be achieved using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research is ongoing to explore the potential biological activities of the compound. It may have applications in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine: The compound’s derivatives are being investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of hydrogen atoms and the overall structure of the molecule. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene can be compared with other hydrogenated derivatives of biphenylene, such as:
- 1,2,3,4,4A,5,6,7,8,8B-Decahydro-2,2’-biphenylene
- 1,2,3,4,4A,5,6,7,8,8B-Decahydro-3,3’-biphenylene
These compounds share similar structural features but differ in the position and number of hydrogen atoms. The unique arrangement of hydrogen atoms in this compound gives it distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61468-41-5 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1,2,3,4,4a,5,6,7,8,8b-decahydrobiphenylene |
InChI |
InChI=1S/C12H18/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h9-10H,1-8H2 |
Clé InChI |
BIBZPAUTASJEHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3=C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14590683.png)
![3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one](/img/structure/B14590688.png)

![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)


![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)
![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)

![N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14590728.png)


![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
